2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-YL)ethanone
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Overview
Description
2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It features a hydroxyl group, a phenyl group, and a pyrrole ring, making it an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of pyrrole with benzaldehyde in the presence of a base, followed by oxidation . Another method includes the use of acylation reactions where pyrrole is reacted with acyl chlorides or anhydrides under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl and phenyl groups allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can affect enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methyl-1-phenyl-1-propanone: Similar in structure but with a methyl group instead of a pyrrole ring.
1-(1H-pyrrol-2-yl)ethanone: Lacks the hydroxyl and phenyl groups, making it less versatile in reactions.
Uniqueness
2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11(9-5-2-1-3-6-9)12(15)10-7-4-8-13-10/h1-8,11,13-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFSKRLCBWQKNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CN2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670053 |
Source
|
Record name | 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100063-06-7 |
Source
|
Record name | 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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